5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxyethyl group, a phenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using suitable alkylating agents.
Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino: This compound shares structural similarities with the target compound but differs in the substitution pattern on the phenyl ring.
3-(trifluoromethyl)phenylacetic acid methyl ester: Another structurally related compound with a trifluoromethyl group and a phenyl ring.
Uniqueness
The uniqueness of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-33-11-10-29-13-18(21(31)27-16-7-5-6-15(12-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHGZJGIRFPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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